3-Bromomethyl-4-cyano-isoquinoline
Description
3-Bromomethyl-4-cyano-isoquinoline is a brominated isoquinoline derivative characterized by a bromomethyl (-CH2Br) substituent at position 3 and a cyano (-CN) group at position 4 on the isoquinoline scaffold. Brominated isoquinolines are widely utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules, particularly kinase inhibitors or fluorescent probes, due to their aromatic stability and functional group diversity .
Properties
CAS No. |
864779-09-9 |
|---|---|
Molecular Formula |
C11H7BrN2 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-(bromomethyl)isoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-5-11-10(6-13)9-4-2-1-3-8(9)7-14-11/h1-4,7H,5H2 |
InChI Key |
SIRAJSUOZUPGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2C#N)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 3-Bromomethyl-4-cyano-isoquinoline (hypothetical data inferred from analogs) with structurally related brominated isoquinoline derivatives:
Key Observations :
- Reactivity : The bromomethyl group at position 3 is a reactive site for nucleophilic substitution, similar to bromophenyl derivatives in kinase inhibitor synthesis (e.g., compounds in and ) .
- Stability: Unlike amino-substituted derivatives (e.g., 1-Bromo-4-methyl-isoquinolin-3-ylamine), the absence of sensitive functional groups (e.g., -NH2) in the target compound may enhance stability under ambient conditions .
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